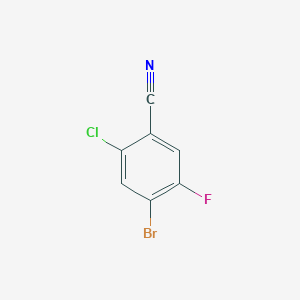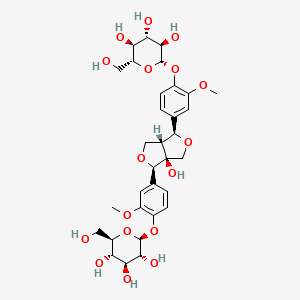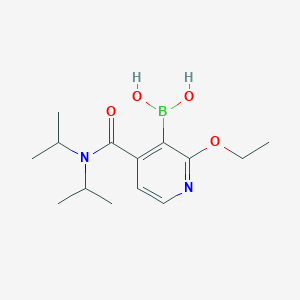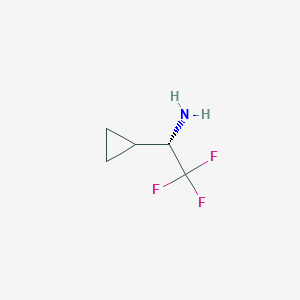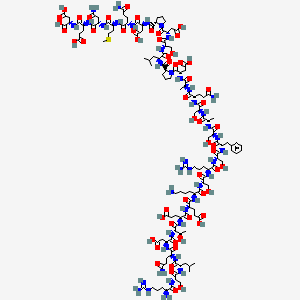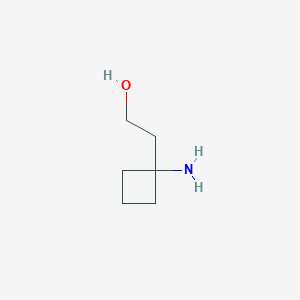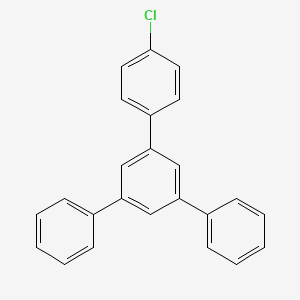
4-Chloro-5'-phenyl-1,1':3',1''-terphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-5’-phenyl-1,1’:3’,1’'-terphenyl” is a chemical compound with the molecular formula C24H17Cl . It appears as a white to almost white powder or crystal . It is used as a building block in materials science, particularly in the production of small molecule semiconductors .
Molecular Structure Analysis
The molecular structure of “4-Chloro-5’-phenyl-1,1’:3’,1’'-terphenyl” consists of a central benzene ring substituted with two phenyl groups and one 4-chlorophenyl group . The molecular weight of the compound is 340.85 .Physical And Chemical Properties Analysis
“4-Chloro-5’-phenyl-1,1’:3’,1’'-terphenyl” is a solid at 20°C . It has a melting point range of 141.0 to 145.0°C . Its maximum absorption wavelength is 254 nm in acetonitrile .Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
4-Chloro-5'-phenyl-1,1':3',1''-terphenyl and its derivatives have been used in the synthesis of rigid-rod polyamides and polyimides, as studied by Spiliopoulos and Mikroyannidis (1998). These polymers were analyzed using various techniques like FT-IR, UV−vis, NMR, X-ray, DSC, TMA, TGA, and showed enhanced solubility and reduced thermal stability due to the presence of alkoxyphenyl pendent groups (Spiliopoulos & Mikroyannidis, 1998).
Crystallography and Structural Analysis
The sterically encumbered terphenyl halides, including variants of 4-Chloro-5'-phenyl-1,1':3',1''-terphenyl, have been analyzed for their crystal structure. Twamley et al. (2000) studied these compounds, focusing on their isomorphous and isostructural properties in different space groups, providing insights into the C–halide bond distances (Twamley, Hardman, & Power, 2000).
Coordination Polymers and Magnetic Properties
Xiaofeng Lv and colleagues (2014) synthesized novel coordination polymers using a variant of 4-Chloro-5'-phenyl-1,1':3',1''-terphenyl with transition metal cations. These polymers exhibited interesting magnetic properties and structural features like 3D interpenetrated networks and 2D supramolecular architecture, indicating potential in materials science applications (Lv et al., 2014).
Photochemical Reactions and Derivatives
4-Chloroaniline, a related compound, undergoes photoheterolysis in polar media, leading to the formation of the corresponding triplet phenyl cations. Guizzardi et al. (2001) explored this reaction, which has implications for understanding the behavior of 4-Chloro-5'-phenyl-1,1':3',1''-terphenyl derivatives in similar conditions (Guizzardi et al., 2001).
Liquid Crystal Synthesis
Compounds similar to 4-Chloro-5'-phenyl-1,1':3',1''-terphenyl have been synthesized and analyzed for their mesomorphic properties by Bezborodov et al. (1991). These compounds showed unique liquid-crystalline phases, indicating their potential in advanced display technologies (Bezborodov et al., 1991).
Electronic and Optical Applications
A study by Shih et al. (2015) on m-terphenyl oxadiazole derivatives, related to 4-Chloro-5'-phenyl-1,1':3',1''-terphenyl, highlights their application in organic light-emitting diodes (OLEDs). These materials demonstrated high electron mobility and efficiency, suggesting their suitability for electronic and optical devices (Shih et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3,5-diphenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOIFXXPBLTVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5'-phenyl-1,1':3',1''-terphenyl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

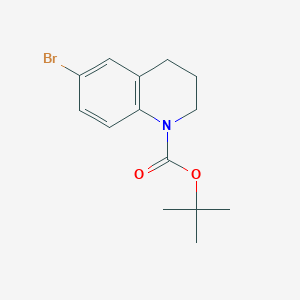
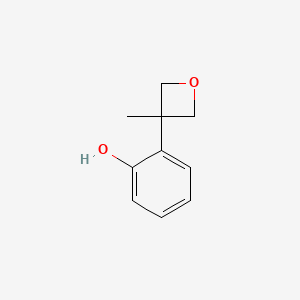
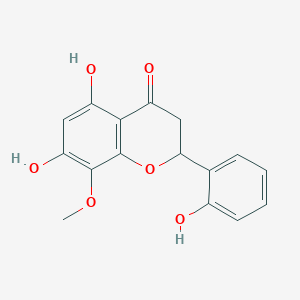
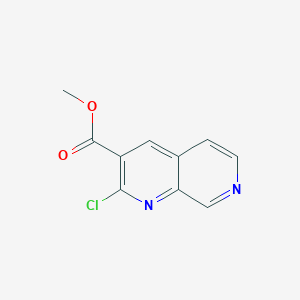
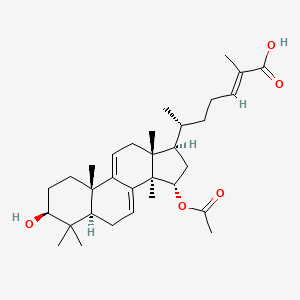
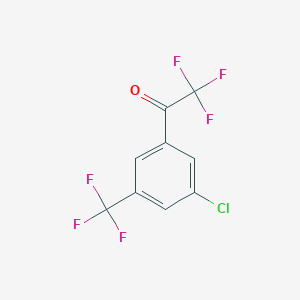
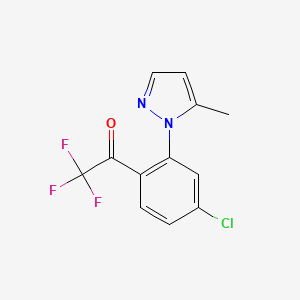
![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)
